molecular formula C15H15F3N4O2 B12926443 4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- CAS No. 42055-78-7

4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12926443
CAS No.: 42055-78-7
M. Wt: 340.30 g/mol
InChI Key: LIPICLBLILGSAG-UHFFFAOYSA-N
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Description

4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with dimethylamine and trifluoromethyl-substituted benzene derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction, crystallization, and purification steps are also integral to the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide variety of functionalized pyrimidine derivatives .

Scientific Research Applications

4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and other diseases.

    Medicine: Explored for its therapeutic potential in treating various conditions, including cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt critical pathways involved in disease progression, such as cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific trifluoromethyl substitution, which enhances its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

CAS No.

42055-78-7

Molecular Formula

C15H15F3N4O2

Molecular Weight

340.30 g/mol

IUPAC Name

2-[6-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]-N-hydroxyacetamide

InChI

InChI=1S/C15H15F3N4O2/c1-22(2)12-7-11(8-13(23)21-24)19-14(20-12)9-4-3-5-10(6-9)15(16,17)18/h3-7,24H,8H2,1-2H3,(H,21,23)

InChI Key

LIPICLBLILGSAG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=C1)CC(=O)NO)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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